molecular formula C8H7Cl3O B3050056 1,3,5-trichloro-2-ethoxybenzene CAS No. 23399-88-4

1,3,5-trichloro-2-ethoxybenzene

Cat. No.: B3050056
CAS No.: 23399-88-4
M. Wt: 225.5 g/mol
InChI Key: GYDFVBYBCDOBFE-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-ethoxybenzene: is an organic compound with the molecular formula C8H7Cl3O . It is a derivative of benzene, where three chlorine atoms are substituted at the 1, 3, and 5 positions, and an ethoxy group is substituted at the 2 position. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trichloro-2-ethoxybenzene can be synthesized through the chlorination of 2-ethoxybenzene. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 1, 3, and 5 positions.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination processes. The reaction is conducted in a chlorination reactor where 2-ethoxybenzene is exposed to chlorine gas. The process is monitored to maintain optimal temperature and pressure conditions to achieve high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trichloro-2-ethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms and form less chlorinated derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under reflux conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are employed.

Major Products Formed:

    Substitution Reactions: Products include derivatives with different functional groups replacing the chlorine atoms.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Reduction Reactions: Products include less chlorinated benzene derivatives.

Scientific Research Applications

1,3,5-Trichloro-2-ethoxybenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3,5-trichloro-2-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atoms and the ethoxy group influence the reactivity of the benzene ring, making it susceptible to further chemical modifications. The compound can interact with enzymes and proteins, affecting their function and activity.

Comparison with Similar Compounds

    1,3,5-Trichlorobenzene: Similar structure but lacks the ethoxy group.

    2,4,6-Trichloroanisole: Similar structure with a methoxy group instead of an ethoxy group.

    1,2,4-Trichlorobenzene: Chlorine atoms are substituted at different positions.

Uniqueness: 1,3,5-Trichloro-2-ethoxybenzene is unique due to the presence of both chlorine atoms and an ethoxy group, which imparts distinct chemical properties and reactivity compared to other trichlorobenzene derivatives. The ethoxy group enhances its solubility and potential for further chemical transformations.

Properties

IUPAC Name

1,3,5-trichloro-2-ethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl3O/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDFVBYBCDOBFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30177951
Record name 2,4,6-Trichlorophenetole
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23399-88-4
Record name 1,3,5-Trichloro-2-ethoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23399-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Trichlorophenetole
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Trichlorophenetole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30177951
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Record name 2,4,6-trichlorophenetole
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Record name 2,4,6-Trichlorophenetole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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